HIV-1 protease-IN-9

HIV-1 protease enzyme inhibition IC50

Select HIV-1 protease-IN-9 for high-specificity antiviral research. Its >3571-fold selectivity against cathepsin D and BACE1 eliminates host protease interference, and the 48-min microsomal half-life (2.1× longer than atazanavir) enables reliable 24-hr cellular HIV-1 replication assays. Use as a positive control in medicinal chemistry programs targeting potency and DMPK improvement. This compound is particularly suited for ADME screening panels requiring extended compound exposure.

Molecular Formula C37H41N7O4S
Molecular Weight 679.8 g/mol
Cat. No. B12377888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-9
Molecular FormulaC37H41N7O4S
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C37H41N7O4S/c1-25(2)23-44(49(47,48)31-15-13-30(38)14-16-31)24-35(45)34(20-27-8-5-4-6-9-27)41-36(46)28-12-11-26(3)33(21-28)43-37-40-19-17-32(42-37)29-10-7-18-39-22-29/h4-19,21-22,25,34-35,45H,20,23-24,38H2,1-3H3,(H,41,46)(H,40,42,43)/t34-,35+/m0/s1
InChIKeyRKIVUCDKNNHGHG-OIDHKYIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 protease-IN-9: A targeted aspartyl protease inhibitor for HIV-1 research and screening


HIV-1 protease-IN-9 is a small-molecule inhibitor of the HIV-1 aspartyl protease, designed to block viral polyprotein processing and subsequent maturation. It belongs to the class of peptidomimetic or non-peptidic inhibitors that target the enzyme's active site. Basic characterization includes an IC50 in the low nanomolar range against wild-type HIV-1 protease in enzymatic assays [1]. However, direct head‑to‑head quantitative differentiation data against marketed protease inhibitors (e.g., darunavir, atazanavir) are limited in the public domain, and most available evidence relies on cross‑study comparisons or class‑level inferences [1].

Why HIV‑1 protease‑IN‑9 cannot be interchanged with other protease inhibitors without experimental verification


Within the class of HIV-1 protease inhibitors, even small structural variations lead to profound differences in inhibitory potency against resistant mutants, metabolic stability, and plasma protein binding. For example, the presence of a bis‑tetrahydrofuran (bis‑THF) moiety in darunavir confers distinct binding kinetics compared to the thiazole or cyclopropyl groups in other inhibitors [1]. Therefore, assuming equivalence between HIV-1 protease-IN-9 and any other in‑class compound without direct comparative data is scientifically invalid. The quantitative evidence below, though limited in direct head‑to‑head studies, highlights measurable differences where available.

Quantitative evidence guide: HIV‑1 protease‑IN‑9 vs. closest analog comparators


Wild‑type HIV‑1 protease inhibition: HIV‑1 protease‑IN‑9 vs. darunavir (cross‑study comparison)

HIV-1 protease-IN-9 inhibits wild‑type HIV-1 protease with an IC50 of 2.8 nM in a fluorogenic peptide cleavage assay (substrate: H2N‑VSQNYPIVQ‑NH2, 37 °C, pH 5.5) [1]. Under similar assay conditions (same substrate, temperature, pH), the marketed inhibitor darunavir shows an IC50 of 1.5 nM [2]. The quantified difference is a 1.9‑fold lower potency for HIV-1 protease-IN-9 relative to darunavir.

HIV-1 protease enzyme inhibition IC50 cross-study comparison

Metabolic stability in human liver microsomes: HIV‑1 protease‑IN‑9 demonstrates extended half‑life relative to atazanavir

In human liver microsome assays (pooled HLMs, 1 µM compound, 1 mg/mL microsomal protein, 37 °C, NADPH‑regenerating system), HIV‑1 protease-IN-9 exhibits an in vitro half‑life (t1/2) of 48 minutes [1]. Under identical conditions, the comparator atazanavir shows a t1/2 of 23 minutes [1]. The quantified difference is a 2.1‑fold longer half‑life for HIV‑1 protease-IN-9, indicating slower oxidative metabolism.

metabolic stability human liver microsomes half-life in vitro ADME

Selectivity against human aspartyl proteases (cathepsin D and BACE1): HIV‑1 protease‑IN‑9 shows >200‑fold selectivity vs. class‑level inference

In counter‑screening assays against human cathepsin D (0.5 nM enzyme, 10 µM substrate Mca‑GKPILFFRLK(Dnp)‑D‑Arg, 37 °C, pH 3.5), HIV‑1 protease-IN-9 shows an IC50 >10 µM, while its IC50 against HIV-1 protease is 2.8 nM, yielding a selectivity index >3571‑fold [1]. For human BACE1 (0.1 nM enzyme, 10 µM substrate Mca‑SEVNLDAEFK(Dnp)‑NH2, 37 °C, pH 4.5), the IC50 >10 µM, giving >3571‑fold selectivity [1]. By class‑level inference, many early protease inhibitors (e.g., saquinavir) show only 50‑100‑fold selectivity against cathepsin D [2].

selectivity off-target inhibition cathepsin D BACE1 aspartyl protease

Optimal research and procurement scenarios for HIV‑1 protease‑IN‑9 based on quantitative evidence


Extended in vitro metabolism studies requiring low clearance compounds

Given the 48‑minute half‑life in human liver microsomes (2.1‑fold longer than atazanavir), HIV‑1 protease-IN-9 is suitable for long‑duration (e.g., 24‑hour) cellular HIV‑1 replication assays where compound degradation would otherwise confound results [1]. Procurement for ADME‑focused screening panels should prioritize this compound when extended exposure is needed.

Selectivity panel counter‑screening against off‑target aspartyl proteases

With >3571‑fold selectivity against cathepsin D and BACE1, HIV‑1 protease-IN-9 serves as a high‑specificity chemical probe to validate that observed antiviral effects are mediated by HIV‑1 protease inhibition rather than host protease interference [1]. Research groups investigating protease cross‑talk or host‑pathogen interactions should select this compound over lower‑selectivity alternatives like saquinavir.

Structure‑activity relationship (SAR) benchmarking for novel scaffold development

The cross‑study IC50 of 2.8 nM against wild‑type protease provides a baseline for comparing newly synthesized inhibitors within the same chemical series. When combined with the extended metabolic stability data, this compound acts as a positive control for medicinal chemistry efforts aiming to improve both potency and DMPK properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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